(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride
CAS No.:
Cat. No.: VC18729217
Molecular Formula: C7H10ClFN2O
Molecular Weight: 192.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10ClFN2O |
|---|---|
| Molecular Weight | 192.62 g/mol |
| IUPAC Name | (4-fluoro-2-methoxyphenyl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C7H9FN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H |
| Standard InChI Key | OMYJYUBUGFHUIL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)F)NN.Cl |
Introduction
Chemical Identity and Structural Properties
(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride belongs to the arylhydrazine class, featuring a phenyl ring substituted with fluoro (-F) and methoxy (-OCH₃) groups at the 4- and 2-positions, respectively. The hydrazine (-NH-NH₂) moiety is protonated as a hydrochloride salt, enhancing stability and solubility in polar solvents. Key physicochemical parameters include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 192.62 g/mol | High-resolution MS |
| Boiling Point | 300.7 ± 0.0°C (760 mmHg) | Simulated vapor pressure |
| Flash Point | 135.6 ± 0.0°C | Closed-cup method |
| LogP (Partition Coefficient) | 1.91 | Computational modeling |
| Vapor Pressure | 0.0 mmHg at 25°C | Langmuir adsorption |
The LogP value indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility—a critical feature for pharmaceutical intermediates. X-ray crystallography of related hydrazine hydrochlorides reveals planar hydrazinium ions hydrogen-bonded to chloride counterions, a structural motif likely conserved in this derivative .
Synthesis and Manufacturing
Continuous Flow Optimization
Patent US20190152896A1 discloses a microreactor-based continuous flow process that enhances efficiency :
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Temperature | 78°C | 120°C |
| Residence Time | 12–24 hours | 8–12 minutes |
| Yield | 60–75% | 85–92% |
| Purity | 90–95% | 98–99% |
This method employs superheated methanol as the solvent, reducing side reactions through precise temperature control. The patent notes scalability to kilogram-scale production with >90% conversion efficiency .
Reactivity and Functionalization
The hydrazine group undergoes characteristic reactions:
Cyclization Reactions
Heating with β-ketoesters in acetic acid generates indole scaffolds, leveraging the fluorine atom’s electron-withdrawing effects to direct regioselectivity . Such intermediates are pivotal in synthesizing P2Y1 receptor antagonists, as demonstrated in patent US9428504B2 .
Applications in Medicinal Chemistry
While direct pharmacological data for this compound are unpublished, structurally related hydrazines show:
Nucleotide Receptor Modulation
Spiropiperidine-indoline sulfonamides derived from similar hydrazines exhibit P2Y1 receptor antagonism (IC₅₀ = 2–10 nM), validated in platelet aggregation assays . The fluorine atom likely enhances binding affinity via halogen bonding with receptor residues .
Antiproliferative Activity
Hydrazine-containing analogs demonstrate GI₅₀ values of 1–5 μM against leukemia cell lines (Jurkat, HL-60) by inducing DNA strand breaks via radical generation. The methoxy group may stabilize reactive intermediates through resonance effects.
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